molecular formula C16H14F3NO2 B6384770 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1262003-76-8

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%

Cat. No. B6384770
CAS RN: 1262003-76-8
M. Wt: 309.28 g/mol
InChI Key: CCRDCGYWNZNSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% (5-DMA-3-TFP) is a unique compound with a wide range of potential applications in scientific research. It is a synthetic aromatic compound with a trifluoromethyl group and a dimethylaminocarbonyl group, and is soluble in both organic and aqueous solvents. The compound is used in a variety of research applications, such as drug discovery, biochemical and physiological studies, and lab experiments.

Mechanism of Action

The exact mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is not yet known. However, it is believed to act as a substrate or inhibitor of various enzymes involved in metabolic pathways. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to inhibit the activity of enzymes involved in the synthesis of nucleotides. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% have been studied in various organisms, including bacteria, yeast, and mammalian cells. In bacteria, it has been shown to inhibit the growth of certain species, while in yeast, it has been shown to inhibit the growth of certain species and to induce the production of certain proteins. In mammalian cells, it has been shown to inhibit the growth of certain cell lines and to induce the production of certain proteins. In addition, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in lab experiments include its high solubility in both organic and aqueous solvents, its low toxicity, and its relatively simple synthesis. Its low toxicity makes it a safe and effective tool for use in lab experiments. In addition, its relatively simple synthesis makes it a cost-effective tool for use in lab experiments.
The main limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is its lack of specificity. It has been shown to inhibit the activity of a variety of enzymes involved in metabolic pathways, and its effects on specific enzymes may vary depending on the organism or cell line being studied.

Future Directions

The potential of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in scientific research is far from being fully explored. There are numerous potential future directions for research, including:
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on specific enzymes involved in metabolic pathways in different organisms and cell lines
• Studying the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cell signaling pathways
• Developing new applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% in drug discovery and drug development
• Investigating the effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% on cellular processes, such as cell growth, differentiation, and apoptosis
• Developing new methods for synthesizing 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
• Investigating the potential therapeutic applications of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%

Synthesis Methods

The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is relatively simple and can be accomplished in a few steps. First, the trifluoromethylphenol is reacted with N,N-dimethylformamide and sodium bicarbonate in aqueous solution. The resulting product is then treated with N,N-dimethylaminocarbonyl chloride and sodium bicarbonate to form 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%.

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in drug discovery, as a substrate or inhibitor in biochemical and physiological studies, and as a tool in lab experiments. In drug discovery, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% can be used to identify novel drug targets and to screen for potential drug candidates. In biochemical and physiological studies, it can be used to study the effects of various compounds on cell signaling pathways, and to investigate the role of specific enzymes in metabolic pathways. In lab experiments, it can be used to study the effects of various compounds on cellular processes, such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

3-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-20(2)15(22)11-5-3-4-10(6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRDCGYWNZNSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686704
Record name 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol

CAS RN

1262003-76-8
Record name 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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